2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Description
2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C18H13ClN4O2 and its molecular weight is 352.78. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit poly (adp-ribose) polymerase 1 (parp1) , a key enzyme involved in DNA repair and genomic stability .
Mode of Action
Based on the known activity of similar compounds, it may interact with its target enzyme, inhibiting its function and leading to an accumulation of dna damage in cancer cells . This could potentially lead to cell death, particularly in cells deficient in homologous recombination .
Biochemical Pathways
The compound likely affects the DNA repair pathway, given its potential inhibition of PARP1 . This could lead to an accumulation of DNA damage, disrupting normal cell function and potentially leading to cell death .
Pharmacokinetics
The unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .
Result of Action
The result of the compound’s action would likely be an accumulation of DNA damage in cells, potentially leading to cell death . This could have therapeutic implications, particularly in the treatment of cancer .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c19-15-9-5-4-6-13(15)12-23-18(25)22-11-10-21(17(24)16(22)20-23)14-7-2-1-3-8-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVFERXJYOVQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.